

A Comparative Guide to Prominent DYRK1A Inhibitors: Harmine, INDY, and GNF4877

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Compound of Interest

Compound Name: *Dyrk1A-IN-7*

Cat. No.: *B15577608*

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Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of human diseases, including neurodevelopmental disorders, neurodegenerative diseases like Alzheimer's, and certain types of cancer. The development of potent and selective DYRK1A inhibitors is a key focus of academic and industrial research. This guide provides an objective comparison of three widely studied DYRK1A inhibitors: the natural product Harmine, and the synthetic compounds INDY and GNF4877. This comparison is based on their biochemical potency, kinase selectivity, and reported cellular and in vivo activities, supported by experimental data.

While this guide aims to be a comprehensive resource, it is important to note that a specific inhibitor designated "**Dyrk1A-IN-7**" is not prominently documented in publicly available scientific literature at the time of this writing. Therefore, this comparison focuses on well-characterized alternatives.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for Harmine, INDY, and GNF4877, allowing for a direct comparison of their performance characteristics.

Table 1: Biochemical Potency Against DYRK1A

Inhibitor	IC50 (nM) vs DYRK1A	Ki (nM) vs DYRK1A	Assay Type	Reference
Harmine	33 - 107	Not widely reported	Radiometric, ELISA	[1] [2]
INDY	240	180	ATP-competitive	[3] [4]
GNF4877	6	Not widely reported	Biochemical	[5]

Table 2: Kinase Selectivity Profile

Inhibitor	Key Off-Target Kinases (IC50 or % Inhibition @ concentration)	Kinome Scan Highlights	Reference
Harmine	DYRK1B (166 nM), DYRK2 (1900 nM), MAO-A (potent inhibitor)	Inhibited 17 kinases with >80% inhibition at 10 μ M	[1] [6] [7]
INDY	DYRK1B (230 nM), CLK1, CLK4	-	[3] [4]
GNF4877	GSK3 β (16 nM)	Hits multiple other kinases	[5] [8]

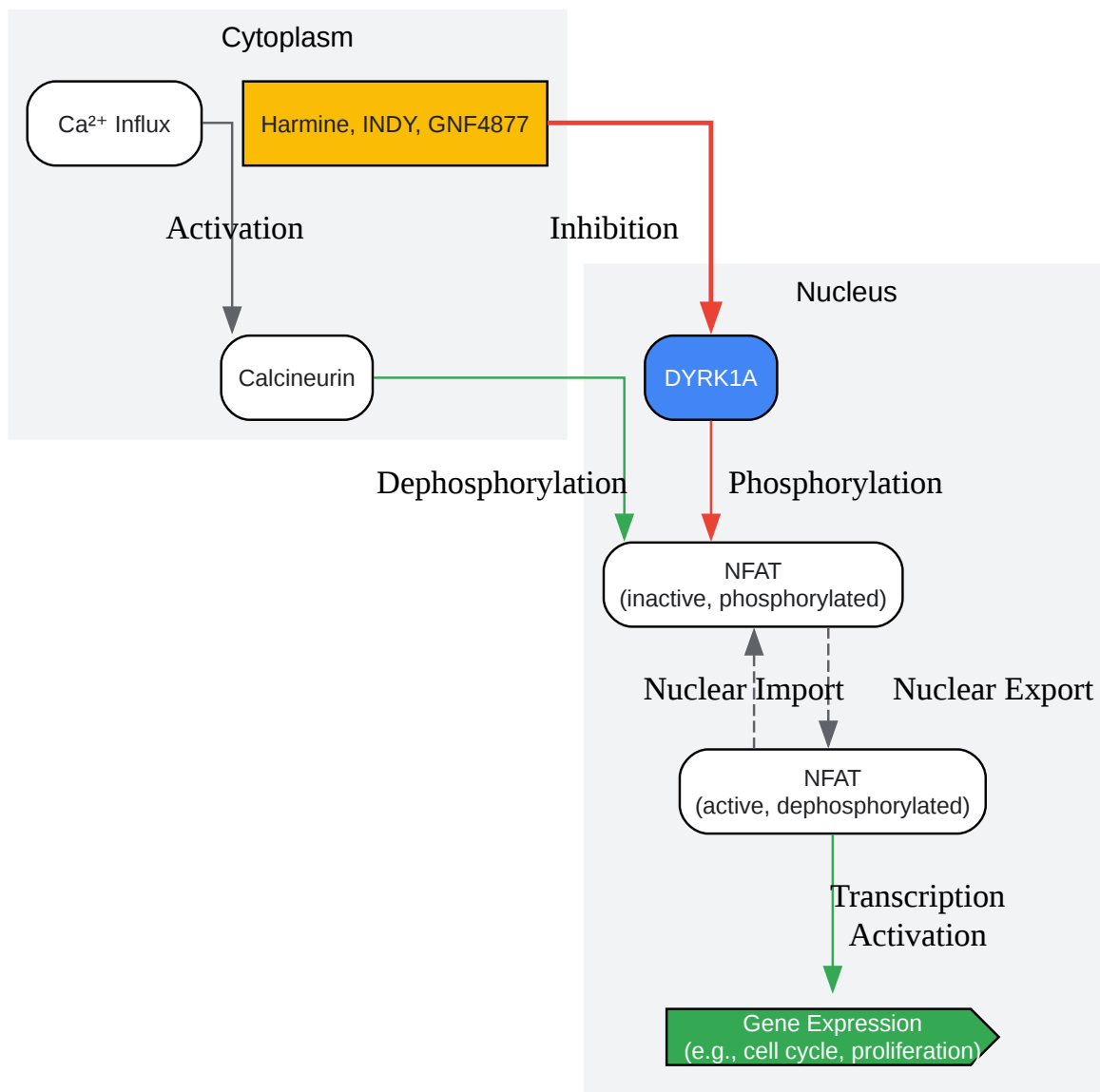
Table 3: Reported In Vitro and In Vivo Efficacy

Inhibitor	Cellular Activity	In Vivo Models and Effects	Reference
Harmin	Induces pancreatic β -cell proliferation, reduces tau phosphorylation	Improves glycemic control in diabetic mouse models	[7]
INDY	Reduces self-renewal of glioblastoma cells, reverses aberrant tau phosphorylation	-	[3][4]
GNF4877	Induces pancreatic β -cell proliferation	Increases β -cell mass and improves glycemic control in diabetic mouse models	[5]

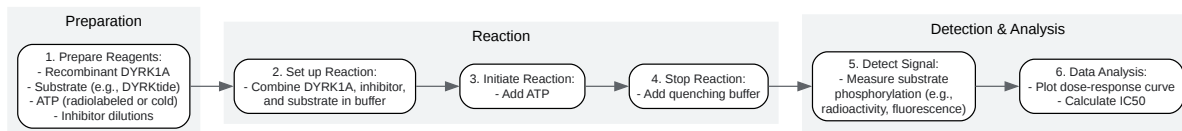
Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the DYRK1A signaling pathway and a general workflow for a kinase inhibition assay.

DYRK1A Signaling Pathway



Biochemical Kinase Inhibition Assay Workflow



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